molecular formula C16H36BrI2N B1417920 Tetrabutylammonium Bromodiiodide CAS No. 3419-99-6

Tetrabutylammonium Bromodiiodide

Cat. No. B1417920
CAS RN: 3419-99-6
M. Wt: 576.18 g/mol
InChI Key: HDVYDCKEPDMCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabutylammonium Bromodiiodide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a CAS Number of 3419-99-6 and a linear formula of C16H36N.BrI2 .


Synthesis Analysis

Tetrabutylammonium Bromodiiodide is synthesized through various alkylation, oxidation, reduction, and esterification processes . The synthesis of this compound has been confirmed by Fourier transform infrared spectroscopy analysis .


Molecular Structure Analysis

The molecular structure of Tetrabutylammonium Bromodiiodide is analyzed using a Pawley method, which showed that the HT phase had a structure with a cubic elementary lattice belonging to the symmetry space group P 43 n with the lattice parameter of a = 14.866 Å at 353 K .


Chemical Reactions Analysis

Tetrabutylammonium Bromodiiodide is used in various chemical reactions. It serves as a source of bromide ions for substitution reactions . It is also employed as an efficient co-catalyst for numerous coupling reactions .


Physical And Chemical Properties Analysis

Tetrabutylammonium Bromodiiodide is a white crystal with a melting point of 118 ℃. It is soluble in water, alcohol, ether, and acetone, and slightly soluble in benzene .

Scientific Research Applications

  • Chemoselective Bromodeboronation : Tetrabutylammonium tribromide (TBATB) serves as a unique bromodeboronation reagent for organotrifluoroborates, showing high regio- and chemoselectivity. It is used in synthesizing (Z)-dibromoalkenes from terminal alkynes, offering a mild, metal-free method that tolerates a range of functional groups (Yao et al., 2010).

  • Phase-Transfer Catalyst in Organic Syntheses : It acts as a phase-transfer catalyst in reactions producing benzyl bromide, with its solubility in organic solvents like benzene being a key factor affecting yield (Lee and Huang, 2002).

  • Green Catalyst for Organic Compound Synthesis : TBAB is used as a green catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives in water, highlighting its use in nontoxic, efficient, and eco-friendly methods (Mobinikhaledi & Fard, 2010).

  • Catalyst in Organic Reaction Conditions : It serves as an efficient catalyst for synthesizing biscoumarin and dihydropyrano[c]chromene derivatives in water and solvent-free conditions, offering benefits like excellent yields and shorter reaction times (Khurana & Kumar, 2009).

  • Catalyst in Cross-Coupling Reactions : TBAB improves ligand-free copper-catalyzed cross-couplings of aryl halides with arylboronic acids, aiding in the production of various aryl halides in moderate to good yields (Li, Li & Xie, 2007).

  • Homogeneous Phase-Transfer Catalyst : As a homogeneous phase-transfer catalyst, TBAB catalyzes alkylation, oxidation, reduction, and esterification processes, and acts as a co-catalyst in coupling reactions. It is also a zwitterionic solvent in organic transformations (Banik et al., 2020).

  • Stabilizing Agent in Nanoparticle Synthesis : TBAB is used as a stabilizing agent in the synthesis of nanoparticles, controlling their size by preventing aggregation during the reduction process. This application is particularly relevant in fuel cell reactions (Singh & Datta, 2010).

Safety And Hazards

Tetrabutylammonium Bromodiiodide is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Tetrabutylammonium Bromodiiodide has gained significant attention as an efficient metal-free homogeneous phase-transfer catalyst in the last two decades . It is expected to continue to be used in various life science related research .

properties

InChI

InChI=1S/C16H36N.BrI2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVYDCKEPDMCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.Br[I-]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36BrI2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659953
Record name PUBCHEM_44630512
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium Bromodiiodide

CAS RN

3419-99-6
Record name PUBCHEM_44630512
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium Bromodiiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrabutylammonium Bromodiiodide
Reactant of Route 2
Tetrabutylammonium Bromodiiodide
Reactant of Route 3
Reactant of Route 3
Tetrabutylammonium Bromodiiodide
Reactant of Route 4
Reactant of Route 4
Tetrabutylammonium Bromodiiodide
Reactant of Route 5
Reactant of Route 5
Tetrabutylammonium Bromodiiodide
Reactant of Route 6
Tetrabutylammonium Bromodiiodide

Citations

For This Compound
2
Citations
K Ikeda, K Kawabata, K Tanaka, M Mizutani - Synthetic metals, 1993 - Elsevier
… BETE-DMB (15 mg) was dissolved in chlorobenzene or PhCN (5 ml) by heating to about 110 oc, and tetrabutylammonium bromodiiodide (20 mg) was added to the solution. Then, the …
Number of citations: 29 www.sciencedirect.com
AA Kowalska, K Yamamoto… - Journal of Physics …, 2008 - iopscience.iop.org
… Single crystals of α-(ET)2I2Br were prepared by the conventional electrocrystallization from the benzonitrile solution of ET and tetrabutylammonium bromodiiodide. The donor and …
Number of citations: 6 iopscience.iop.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.